molecular formula C21H25FN2O3S2 B3003390 N-(4-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)propionamide CAS No. 1706093-45-9

N-(4-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)propionamide

Cat. No.: B3003390
CAS No.: 1706093-45-9
M. Wt: 436.56
InChI Key: FQJKXWANPCIALI-UHFFFAOYSA-N
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Description

"N-(4-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)propionamide" is a synthetic small molecule characterized by a unique heterocyclic scaffold. Its core structure includes a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen), substituted with a 2-fluorophenyl group at the 7-position and a sulfonyl moiety at the 4-position. The sulfonyl group bridges the thiazepane ring to a 3-methylphenyl unit, which is further functionalized with a propionamide group.

Properties

IUPAC Name

N-[4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S2/c1-3-21(25)23-16-8-9-20(15(2)14-16)29(26,27)24-11-10-19(28-13-12-24)17-6-4-5-7-18(17)22/h4-9,14,19H,3,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJKXWANPCIALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)propionamide is a complex organic compound characterized by its unique structural features, including a thiazepane ring, a sulfonyl group, and a propionamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serotonin receptor subtypes and its implications in oncology.

Chemical Structure and Properties

  • Molecular Formula : C19H22FN3O2S
  • Molecular Weight : 375.45 g/mol
  • Structural Features :
    • Thiazepane ring
    • Sulfonamide linkage
    • Aromatic rings contributing to biological interactions

While specific mechanisms of action for this compound remain largely unexplored, preliminary studies suggest potential interactions with various biological targets. Notably, the compound may inhibit the 5-hydroxytryptamine receptor 1D (5-HTR1D) , which plays a critical role in mood regulation and pain perception. This receptor interaction could position the compound as a candidate for treating mood disorders and certain pain syndromes.

Anticancer Properties

Research indicates that this compound exhibits significant activity against various cancer cell lines. This suggests a potential therapeutic application in oncology. The exact pathways through which this compound exerts its anticancer effects are still under investigation but may involve modulation of cell proliferation and apoptosis.

Serotonin Receptor Interaction

The compound's interaction with serotonin receptors, particularly 5-HTR1D, suggests potential antidepressant effects. Such activity could be beneficial in developing new treatments for depression and anxiety disorders.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting their biological activities:

Compound NameStructural HighlightsBiological Activity
5-Hydroxytryptamine Receptor 1D Inhibitors Contains similar amide and aromatic structuresPotential antidepressant effects
Famotidine Sulfamoyl Propanamide Features a sulfonamide groupAntihistamine properties
Thiazepane Derivatives Includes thiazepane rings but varies in substituentsVarious biological activities including antimicrobial

This comparative analysis illustrates the diverse pharmacological profiles that can arise from similar structural motifs.

Preliminary Studies

Initial studies have indicated that this compound shows promise as an effective inhibitor of cancer cell growth. For example, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Ongoing Research

Ongoing research is focused on elucidating the precise mechanisms through which this compound interacts with biological systems. Current studies aim to identify specific molecular targets and pathways affected by the compound, which may lead to further therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several classes of molecules documented in the literature. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Functional Comparison with Analogues

Compound Name/ID Core Structure Key Functional Groups Pharmacological Target (Inferred) Synthetic Yield (If Available)
Target Compound 1,4-Thiazepane + sulfonyl + propionamide 2-fluorophenyl, sulfonyl, 3-methylphenyl Potential BRAF/HDAC dual inhibitor N/A
14f () Thiazole-pyrimidine 2,6-difluorophenylsulfonamido, hydroxamic acid BRAF/HDAC dual inhibitor 65%
14g () Thiazole-pyrimidine 2,6-difluorophenylsulfonamido, isopropyl BRAF/HDAC dual inhibitor 70%
7–9 () 1,2,4-Triazole-thione 4-X-phenylsulfonyl, 2,4-difluorophenyl Unknown (antifungal/antibacterial) 50–75% (estimated)
Propanamides () 1,3,4-Oxadiazole + thiazole Sulfanyl, un/substituted phenyl Antimicrobial agents Not specified

Key Comparisons

Heterocyclic Scaffolds
  • Thiazepane vs. Thiazole/Triazole/Oxadiazole : The target compound’s seven-membered thiazepane ring may confer greater conformational flexibility compared to the five-membered thiazole () or triazole () systems. Larger rings often enhance binding pocket compatibility in enzymes like HDACs or BRAF kinases .
  • Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound and –2 analogues improves solubility and hydrogen-bonding capacity compared to sulfanyl groups in compounds, which may prioritize hydrophobic interactions .
Fluorinated Substituents
  • The 2-fluorophenyl group in the target compound mirrors the 2,4-difluorophenyl and 2,6-difluorophenylsulfonamido groups in –2. Fluorine enhances metabolic stability and binding affinity via hydrophobic and electrostatic effects, a feature critical in kinase inhibitors (e.g., BRAF-targeting compounds in ) .
Pharmacological Implications
  • compounds (e.g., 14f, 14g) demonstrate dual BRAF/HDAC inhibition, with IC50 values in the nanomolar range.
  • ’s triazole-thiones (7–9) emphasize tautomeric stability (thione form predominates), whereas the target compound’s rigid sulfonyl linkage may reduce metabolic degradation risks .

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